molecular formula C17H19N3O3S B2896527 N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide CAS No. 692762-52-0

N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide

Cat. No. B2896527
CAS RN: 692762-52-0
M. Wt: 345.42
InChI Key: UQQLHPRHZXTORO-UHFFFAOYSA-N
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Description

“N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide” is a chemical compound that contains a piperidine and pyridine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Pharmacological Probe Development

Research on derivatives closely related to N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide has provided insights into their potential as pharmacological probes. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists have led to the development of compounds capable of antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. These efforts highlight the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which include specific substituents on the pyrazole ring (Lan et al., 1999).

Synthesis Methodologies

A scalable and facile synthetic process has been established for compounds structurally similar to N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlighting a novel approach in the synthesis of Rho kinase inhibitors (Wei et al., 2016). This process is significant for the treatment of central nervous system disorders and demonstrates the compound's broader applications in medicinal chemistry.

Medicinal Chemistry and Therapeutic Potentials

Investigations into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have explored their anti-angiogenic and DNA cleavage activities. These studies suggest that certain structural modifications can potentiate these compounds as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Furthermore, the development of small molecule inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, has been identified to inhibit PCSK9 mRNA translation. This research emphasizes the potential therapeutic applications of these compounds in regulating cholesterol levels (Londregan et al., 2018).

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(16-6-2-3-11-18-16)19-14-7-9-15(10-8-14)24(22,23)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQLHPRHZXTORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxamide

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